molecular formula C12H11ClFN3 B1488910 6-chloro-N-(4-fluorobenzyl)-2-methylpyrimidin-4-amine CAS No. 1111698-06-6

6-chloro-N-(4-fluorobenzyl)-2-methylpyrimidin-4-amine

Cat. No.: B1488910
CAS No.: 1111698-06-6
M. Wt: 251.69 g/mol
InChI Key: GOKODHIGFSOYRO-UHFFFAOYSA-N
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Description

6-chloro-N-(4-fluorobenzyl)-2-methylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a fluorobenzyl group at the N-position, and a methyl group at the 2nd position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-fluorobenzyl)-2-methylpyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyrimidine and 4-fluorobenzylamine.

    Chlorination: The 2-methylpyrimidine undergoes chlorination at the 6th position using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

    N-Alkylation: The chlorinated intermediate is then subjected to N-alkylation with 4-fluorobenzylamine in the presence of a base such as potassium carbonate or sodium hydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-fluorobenzyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reaction conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium methoxide, potassium thiolate, and primary amines. Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

6-chloro-N-(4-fluorobenzyl)-2-methylpyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activity, including its effects on enzymes, receptors, and cellular pathways.

    Chemical Biology: It is used as a probe to investigate biological processes and molecular interactions.

    Industrial Applications: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-fluorobenzyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Alternatively, it may interact with cellular receptors, triggering a cascade of signaling pathways that lead to a biological response. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(4-chlorobenzyl)-2-methylpyrimidin-4-amine
  • 6-chloro-N-(4-methylbenzyl)-2-methylpyrimidin-4-amine
  • 6-chloro-N-(4-bromobenzyl)-2-methylpyrimidin-4-amine

Uniqueness

6-chloro-N-(4-fluorobenzyl)-2-methylpyrimidin-4-amine is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and overall pharmacokinetic profile, making it a valuable scaffold for drug development and other scientific research applications.

Properties

IUPAC Name

6-chloro-N-[(4-fluorophenyl)methyl]-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3/c1-8-16-11(13)6-12(17-8)15-7-9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKODHIGFSOYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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